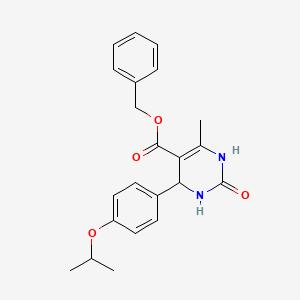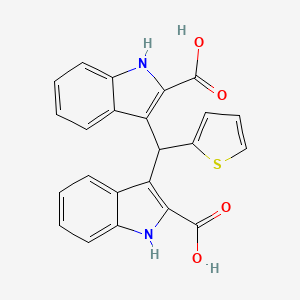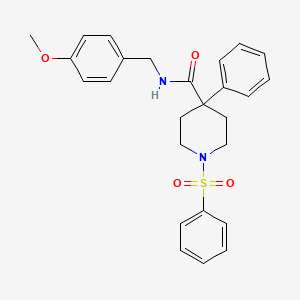![molecular formula C24H30N2O3 B4162569 N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4162569.png)
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide
Übersicht
Beschreibung
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide, also known as DCF or DCFH-DA, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is a cell-permeable compound that is converted into a fluorescent product (N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide) in the presence of ROS. The reaction between N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide and ROS results in the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is directly proportional to the amount of ROS present in the cell, making it an effective tool for measuring oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced damage. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in lab experiments is its ability to detect ROS levels in real-time. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is also relatively inexpensive and easy to use compared to other methods of measuring ROS levels. However, there are some limitations to using N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide, including its potential for non-specific binding and interference with other fluorescent probes. Additionally, N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of new fluorescent probes that are more specific and sensitive than N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide. Another area of research is the use of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in combination with other compounds to study their effects on oxidative stress and ROS levels in cells. Additionally, further studies are needed to determine the potential clinical applications of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been extensively used in scientific research due to its ability to detect reactive oxygen species (ROS) and oxidative stress in cells. It is commonly used as a fluorescent probe to measure ROS levels in cells and tissues. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has also been used in studies related to cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been used to study the effects of various drugs and compounds on ROS levels in cells.
Eigenschaften
IUPAC Name |
N-[4-(dicyclohexylcarbamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-23(22-12-7-17-29-22)25-19-15-13-18(14-16-19)24(28)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h7,12-17,20-21H,1-6,8-11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJUZIUFOLPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B4162495.png)

![5-chloro-7-[(2-chloro-4,5-dimethoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4162504.png)
![N'-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162506.png)
![N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162513.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4162522.png)

![6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162530.png)

![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162542.png)
![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4162580.png)